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molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Cat. No. B1671292
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515143B2

Procedure details

in stage g) by reaction of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate with guanidine to give the end-product N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the guanidino group is introduced.
Name
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([N:12]2[CH:16]=[CH:15][CH:14]=[CH:13]2)[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH2:21][C:22]([NH2:24])=[NH:23]>>[NH2:23][C:22]([NH2:24])=[N:21][C:4](=[O:5])[C:3]1[CH:8]=[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])[C:10]([N:12]2[CH:16]=[CH:15][CH:14]=[CH:13]2)=[CH:11][C:2]=1[CH3:1]

Inputs

Step One
Name
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C(=C1)N1C=CC=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)N1C=CC=C1)C)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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